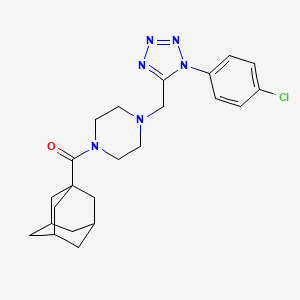

(3r,5r,7r)-adamantan-1-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

The compound (3r,5r,7r)-adamantan-1-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a structurally complex molecule combining adamantane, piperazine, and tetrazole moieties. The piperazine ring contributes conformational flexibility, while the 4-chlorophenyl-tetrazole group introduces electronic and steric effects that may influence receptor binding. This compound is hypothesized to exhibit bioactivity relevant to chemotherapy or antimicrobial applications, as seen in structurally related adamantane derivatives .

Properties

IUPAC Name |

1-adamantyl-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN6O/c24-19-1-3-20(4-2-19)30-21(25-26-27-30)15-28-5-7-29(8-6-28)22(31)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSZZHGWJIXYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3R,5R,7R)-adamantan-1-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone , referred to as "Compound A," has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

Compound A is characterized by the following structural elements:

- Adamantane core : Provides unique steric and electronic properties.

- Piperazine moiety : Known for enhancing bioavailability and modulating biological activity.

- Tetrazole ring : Associated with diverse pharmacological effects, including anti-inflammatory and anticancer activities.

The molecular formula is , with a molecular weight of 373.88 g/mol.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A through its inhibition of hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator in tumor survival and metastasis.

- In vitro studies : Compound A demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and 4T1 (mouse mammary carcinoma), with IC50 values ranging from 57 nM to 59 nM depending on the cell line and experimental conditions .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly through its ability to inhibit lipoxygenase (LOX) activity.

| Compound | LOX Inhibition (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 0.25 |

| Control (standard) | 80% | 0.20 |

The results indicate that while Compound A is effective, it is slightly less potent than the control standard .

3. Metabolic Stability

Metabolite profiling has shown that Compound A undergoes significant biotransformation in vivo. The major metabolite identified was 2-(4-((3R,5R,7R)-adamantan-1-yl)phenoxy)acetic acid , which resulted from amide hydrolysis . This metabolite exhibited enhanced pharmacokinetic properties compared to the parent compound.

The mechanisms underlying the biological activity of Compound A include:

- Inhibition of HIF-1α : By reducing HIF-1α levels, Compound A disrupts pathways involved in angiogenesis and tumor growth.

- LOX inhibition : The compound's structure allows it to interact effectively with LOX enzymes, reducing inflammatory mediators.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells treated with varying concentrations of Compound A over 48 hours, researchers observed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations.

Case Study 2: In Vivo Evaluation

An in vivo study assessed the efficacy of Compound A in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Scientific Research Applications

Pharmaceutical Research

The compound is being investigated for its potential therapeutic applications due to its ability to interact with specific biological receptors or enzymes. Its structural components suggest that it may exhibit activities similar to known pharmacological agents.

Antimicrobial Activity

Research indicates that derivatives containing tetrazole and piperazine structures often possess significant antimicrobial properties. For instance, studies on related compounds have shown promising antibacterial and antifungal activities, suggesting that (3r,5r,7r)-adamantan-1-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone could also exhibit similar effects .

Anticancer Potential

The compound's interaction with biological targets may extend to anticancer applications. Molecular docking studies have suggested that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Comparison with Similar Compounds

Adamantane-Triazole-Piperazine Derivatives

Compounds such as 3-(Adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione () share the adamantane-piperazine backbone but differ in heterocyclic substituents. Crystallographic studies reveal that the triazole ring adopts a planar conformation, stabilized by C–H···S and π–π interactions, whereas the tetrazole group in the target compound may exhibit distinct hydrogen-bonding patterns .

Tetrazole-Piperazine Derivatives

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives () lack the adamantane moiety but retain the tetrazole-piperazine linkage. These compounds are synthesized via sodium azide-mediated cyclization of aryl amines, followed by chloroacetylation and piperidine substitution .

Functionalized Adamantane Derivatives

3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione () features an imine-functionalized triazole-thione group. The hydroxybenzylidene substituent enables additional hydrogen bonding (O–H···N), which is absent in the target compound’s 4-chlorophenyl-tetrazole group. This difference may influence solubility and intermolecular interactions in crystal packing .

Physicochemical and Spectral Properties

Table 1: Comparative Spectral Data

- Triazole-thione derivatives (e.g., ) exhibit strong C=S stretching vibrations (~1250 cm⁻¹) in IR spectra, absent in tetrazole-based compounds. Their UV/Vis spectra show π→π* transitions at 260–280 nm, attributed to conjugated aromatic systems .

- Tetrazole-piperidine derivatives () display C=O stretches (~1650 cm⁻¹) and n→π* transitions at lower wavelengths (240–260 nm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this adamantane-tetrazole-piperazine hybrid compound?

- Methodology : Multi-step synthesis typically involves condensation of adamantane derivatives with functionalized tetrazole-piperazine precursors. For example, analogous compounds are synthesized by reacting adamantane-thiol derivatives with formaldehyde and piperazine intermediates under reflux conditions in ethanol .

- Key Steps :

Preparation of the adamantane-thiol core.

Functionalization of the tetrazole ring with a 4-chlorophenyl group.

Coupling via Mannich reaction or nucleophilic substitution to attach the piperazine-methanone moiety.

Q. How is the molecular structure of this compound validated experimentally?

- Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, SCXRD of similar adamantane-piperazine hybrids revealed chair conformations in piperazine rings and L-shaped molecular geometries due to dihedral angles between aromatic systems (~78–79°) .

- Complementary Methods :

- H/C NMR : Assign peaks based on chemical shifts (e.g., adamantane protons at δ 1.7–2.1 ppm, piperazine CH signals at δ 2.8–3.1 ppm) .

- Elemental Analysis : Confirm stoichiometry (C, H, N, Cl).

Q. What spectroscopic techniques are critical for characterizing this compound?

- FTIR/Raman : Identify vibrational modes of functional groups:

- Adamantane C–H stretches (~2900 cm).

- Tetrazole ring vibrations (1450–1600 cm).

- Piperazine C–N stretches (~1100 cm) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and simulated spectral data?

- Approach : Use hybrid DFT (e.g., B3LYP/cc-pVDZ) for IR/Raman simulations and TDDFT for UV/Vis. For instance, XMCQDPT2 or CASSCF may improve accuracy for charge-transfer transitions where single-reference DFT fails .

- Case Study : In adamantane-triazole derivatives, TDDFT underestimated ICT (intramolecular charge transfer) effects, requiring multi-reference perturbation theory to match experimental UV/Vis spectra .

Q. What strategies predict the bioactivity of this compound using its spectral or structural data?

- In Silico Tools :

- Molecular Docking : Screen against proteasome ATPase or kinase targets, leveraging the adamantane group’s hydrophobicity for binding pocket interactions .

- QSAR Models : Correlate vibrational frequencies (e.g., C–S stretch in thione derivatives) with inhibitory activity .

- Experimental Validation : Pair computational predictions with enzyme inhibition assays (e.g., proteasome activity measured via fluorogenic substrates) .

Q. How to address contradictions in spectral assignments for complex heterocyclic systems?

- Stepwise Protocol :

Isotopic Labeling : Resolve overlapping signals (e.g., N-labeled tetrazole to distinguish N–H vibrations).

Solvent Effects : Re-run simulations with implicit solvation models (e.g., PCM) to match experimental shifts in polar solvents .

Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., adamantane-oxadiazole hybrids) to validate peak assignments .

Q. What structural modifications enhance target selectivity or potency?

- SAR Insights :

- Adamantane Substitution : Bulkier substituents (e.g., trifluoromethyl) increase hydrophobic interactions but may reduce solubility .

- Piperazine Linkers : Ethyl or benzyl groups on piperazine improve metabolic stability without steric clashes .

- Tetrazole Position : 1-(4-chlorophenyl) substitution enhances electronic effects for charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.